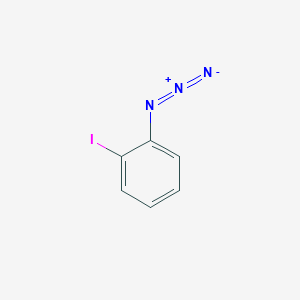

![molecular formula C19H13ClN2 B1625881 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 57492-47-4](/img/structure/B1625881.png)

2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Vue d'ensemble

Description

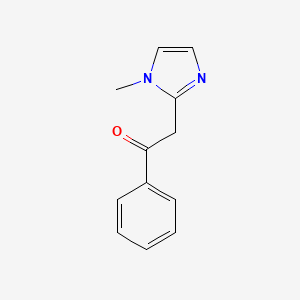

“2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” is a compound that belongs to the class of imidazoles . Imidazoles are a class of organic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms .

Synthesis Analysis

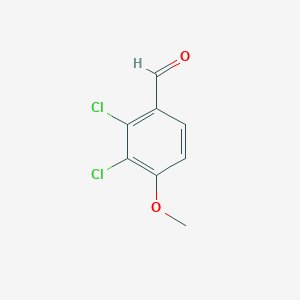

The synthesis of imidazole derivatives often involves multicomponent reactions. For instance, a practical method for the synthesis of trisubstituted imidazoles involves a copper-catalyzed multicomponent reaction . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . The specific synthesis process for “2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” would depend on the starting materials and the specific conditions used .

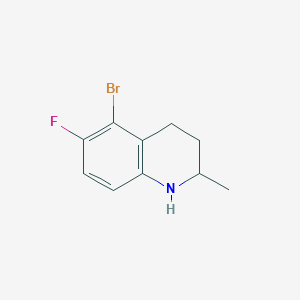

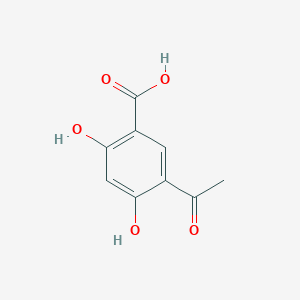

Molecular Structure Analysis

The molecular structure of “2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” would be characterized by the presence of an imidazole ring, a phenyl ring, and a chlorophenyl ring . The exact arrangement of these rings and the presence of any additional functional groups would depend on the specific synthesis process used .

Chemical Reactions Analysis

Imidazole derivatives, including “2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, can undergo a variety of chemical reactions. These reactions often involve the functionalization of the imidazole ring, which can be achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” would depend on its molecular structure and the presence of any additional functional groups .

Applications De Recherche Scientifique

Anti-Cancer Activity

Imidazole-based compounds have shown promise in the field of oncology . They can inhibit certain enzymes and proteins that are involved in the proliferation of cancer cells. For example, they can inhibit topoisomerase IIR, a key enzyme involved in DNA replication and transcription .

Anti-Microbial Activity

Imidazole derivatives have demonstrated anti-microbial properties . They can break the DNA double-strand helix and inhibit protein kinase, which are crucial for the survival and replication of many types of microorganisms .

Anti-Inflammatory Activity

Imidazole compounds have been found to have anti-inflammatory effects . They can inhibit the COX-2 enzyme, inhibit neutrophils degranulation, and reduce the generation of reactive oxygen species .

Anti-Histaminic Activity

Imidazole is the basic core of some natural products such as histidine and histamine . Therefore, imidazole derivatives can potentially be used as anti-histaminic agents .

Anti-Ulcer Activity

Some imidazole derivatives, such as omeprazole and pantoprazole, are used as anti-ulcer agents . They work by reducing the production of stomach acid .

Anti-Helmintic Activity

Imidazole derivatives can also be used as anti-helmintic agents . They can paralyze and kill parasitic worms .

Mécanisme D'action

Target of Action

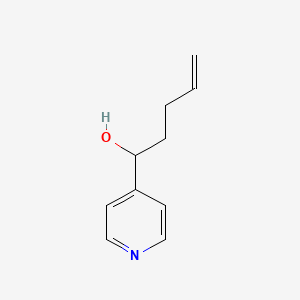

It’s known that imidazole derivatives, which this compound is a part of, have been predicted to have anti-breast cancer properties . They are also known to modulate various targets, including microtubules, tyrosine and serine-threonine kinases, histone deacetylases, p53-Murine Double Minute 2 (MDM2) protein, poly (ADP-ribose) polymerase (PARP), G-quadraplexes, and other targets .

Mode of Action

For instance, they can inhibit the function of certain enzymes or proteins, thereby affecting the normal functioning of cells . The unique properties of imidazole structures, including high polarity and the ability to participate in hydrogen bonding and coordination chemistry, allow them to interact with a wide range of biomolecules .

Biochemical Pathways

For instance, they can interfere with the biosynthesis of ergosterol, a key component of fungal cell membranes . They can also modulate the activity of various enzymes and proteins involved in cellular processes .

Pharmacokinetics

Imidazole derivatives are known to have good pharmacokinetic properties due to their ionizable nature .

Result of Action

Imidazole derivatives are known to have a broad spectrum of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .

Action Environment

Imidazole derivatives are known to be effective corrosion inhibitors in certain environments, suggesting that they may be stable and effective under a variety of conditions .

Safety and Hazards

Imidazole and its derivatives can pose various safety hazards. For instance, they may form combustible dust concentrations in air, be harmful if swallowed, cause severe skin burns and eye damage, and may damage the unborn child . The specific safety hazards associated with “2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” would depend on its specific physical and chemical properties .

Orientations Futures

There is considerable interest in developing imidazole derivatives as potential anticancer agents . The unique properties of imidazole, including its ability to participate in hydrogen bonding and coordination chemistry, make it a promising scaffold for the development of new drugs . Future research will likely focus on exploring the therapeutic potential of imidazole derivatives, including “2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, and optimizing their pharmacokinetic properties .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYCCVCIEXDYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481223 | |

| Record name | 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57492-47-4 | |

| Record name | 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B1625802.png)

![N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1625812.png)